2,2,2-Trifluoroethyl methyl ether
Overview
Description
2,2,2-Trifluoroethyl methyl ether is a chemical compound that is part of a broader class of substances known for their unique physical and electronic properties, which make them of interest in pharmaceutical, agrochemical, and materials science research. The compound is characterized by the presence of a trifluoromethyl group attached to an ether linkage, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of β-Chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds, which are closely related to 2,2,2-trifluoroethyl methyl ether, can be achieved through the reaction of trimethylsilyl enol ethers with CF3CCl3 and CuCl. This process is followed by dehydrochlorination using triethylamine or DBN, with aromatic enol ethers yielding moderate to good yields of the desired products . Another method involves the sequential xanthalation and O-trifluoromethylation of phenols, which allows for the synthesis of aryl trifluoromethyl ethers from phenols under mild conditions . Additionally, the fluorination of diethyl ether and methyl ether with CoF3 or KCoF4 can produce 2,2,2-trifluoroethyl methyl ether among other products . The synthesis of perfluoro-(1,1-dimethylbutyl)methyl ethers via vic-oxymethylfluorination of perfluoro-2-methyl-2-pentene with chloromethyl ethers in the presence of KF in aprotic polar solvents is another relevant method .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl methyl ether and related compounds is characterized by the presence of fluorine atoms, which are highly electronegative and influence the chemical behavior of the molecule. The fluorination process can lead to various isomers and derivatives, as seen in the synthesis of different fluorinated ethers . The presence of the trifluoromethyl group is a key structural feature that imparts unique properties to the molecule.
Chemical Reactions Analysis
The chemical reactions involving 2,2,2-trifluoroethyl methyl ether and related compounds are diverse. For instance, the dehydrofluorination of fluorinated ethers can yield a mixture of (E,Z) and (Z,Z) bis(1,2-difluorovinyl) ethers, among other products . The reaction of dithiocarbonates with IF5-pyridine-HF can selectively synthesize trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols and aliphatic alcohols . These reactions demonstrate the reactivity of the trifluoromethyl group and its derivatives in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl methyl ether are influenced by the trifluoromethyl group. For example, the critical properties of binary mixtures of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether with other hydrofluoroethers have been measured, indicating the importance of understanding the phase behavior of such compounds . The structures of various fluorinated ethers are established spectroscopically, which is crucial for identifying the specific isomers and derivatives formed during synthesis .
Scientific Research Applications
Fluorination Reactivity
2,2,2-Trifluoroethyl methyl ether has been utilized in fluorination studies, specifically with high-valency metal fluorides. Researchers found that its reactivity order follows MnF3 > CoF3 > KCoF4. This ether's monofluorinating reactivities were studied to understand the regioselective monofluorination at the methylene position adjacent to the trifluoromethyl group (Kurosawa, Arimura, & Sekiya, 1997).
Alternatives to Heteroaryl Chlorides
The 2,2,2-trifluoroethoxy group has been proposed as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group enhances shelf stability by years while maintaining reactivity toward nucleophiles in SNAr reactions. A highlighted trifluoroethyl ether showed tolerance to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes inaccessible to heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).
Polymerization Applications
Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which are closely related to 2,2,2-trifluoroethyl methyl ether, have been extensively studied for their polymerization properties. These compounds are crucial in creating copolymers or terpolymers for high-tech applications due to their low toxicity and ease of handling. They offer potential in fields like lithography, molecularly imprinted polymers, optics, adsorbents, and more (Patil & Améduri, 2013).
Electrolyte Component in Lithium-Sulfur Batteries
In the realm of advanced battery technology, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether has been added as a support solvent to solvate ionic liquid electrolytes for lithium-sulfur batteries. This fluorinated ether significantly improves the cycle and rate capabilities of the batteries, playing a crucial role in enhancing ionic conduction (Lu, Yuan, Hou, Lai, Kai, & Liu, 2016).
Photostability in Protective Coatings
The photochemical stability of copolymers containing 2,2,2-trifluoroethyl methacrylate, a compound closely related to 2,2,2-trifluoroethyl methyl ether, was investigated to understand its potential in protective coatings. These studies revealed insights into the degradation pathways influenced by the fluorinated methyl of the side chain, showing potential applications in materials science (Lazzari, Aglietto, Castelvetro, & Chiantore, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLVGBXMHDWRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074569 | |
Record name | 2,2,2-Trifluoroethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl methyl ether | |
CAS RN |
460-43-5 | |
Record name | 2,2,2-Trifluoroethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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